Retention of Anomeric Configuration in Nucleoside Dimethyl Phosphonate Demethylation
Sodium ethanethiolate (NaSEt) achieves 90 % conversion to the fully demethylated product without detectable 1′‑α‑anomerisation, whereas the previously used bromotrimethylsilane (BrTMS) yields approximately 50 % of the undesired α‑anomer. Trimethylsilyl iodide (Me₃SiI) gives complete demethylation but produces an α/β anomer ratio of 1.65:1 [1]. The NaSEt‑mediated procedure therefore preserves the native β‑configuration of the nucleoside, eliminating the need for laborious anomer separation.
| Evidence Dimension | Demethylation selectivity (ratio of fully demethylated product to mono‑demethylated product) and anomeric purity |
|---|---|
| Target Compound Data | NaSEt/DMF, 100 °C, 48 h: 5a:6′:6a = 0:10:90; exclusive β‑anomer retention |
| Comparator Or Baseline | BrTMS: ~50 % α‑anomer; Me₃SiI: α/β = 1.65:1; t‑BuNH₂/H₂O: only mono‑demethylation (100 % 6′); PhSH: only mono‑demethylation |
| Quantified Difference | NaSEt gives 90 % di‑demethylation with full β‑stereochemistry; best comparator (Me₃SiI) gives an anomeric mixture with α/β = 1.65:1, representing a >40‑percentage‑point β‑isomer purity advantage for NaSEt |
| Conditions | Anhydrous DMF, 100 °C, 48 h; 31P NMR monitoring |
Why This Matters
For buyers sourcing a demethylation reagent for nucleoside phosphonate chemistry, NaSEt uniquely avoids anomerisation, which directly impacts active pharmaceutical ingredient (API) purity and downstream purification costs.
- [1] Li, N.‑S., Piccirilli, J. A. & Greene, G. L. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5′‑methylene substituted 2′,5′‑deoxyribonucleotides. Nucleosides Nucleotides Nucleic Acids 42, 538–546 (2023). doi:10.1080/15257770.2023.2166064. View Source
